molecular formula C18H23N3OS B4627737 N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(3-methylpiperidin-1-yl)acetamide

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(3-methylpiperidin-1-yl)acetamide

Cat. No.: B4627737
M. Wt: 329.5 g/mol
InChI Key: SUUQNGSDHBCADQ-UHFFFAOYSA-N
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Description

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(3-methylpiperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C18H23N3OS and its molecular weight is 329.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(3-methyl-1-piperidinyl)acetamide is 329.15618354 g/mol and the complexity rating of the compound is 400. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

One significant area of research involves the synthesis and evaluation of thiazole derivatives, including compounds structurally similar to "N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(3-methyl-1-piperidinyl)acetamide," for their anticancer properties. For instance, Evren et al. (2019) synthesized new thiazole derivatives and studied their anticancer activity. These compounds exhibited selective cytotoxicity against A549 human lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cell line, highlighting their potential as anticancer agents. The study found that certain derivatives showed high selectivity and potent anticancer activity, suggesting the relevance of this chemical framework in developing new therapeutic agents (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Antimicrobial Activity

Research on derivatives of "N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(3-methyl-1-piperidinyl)acetamide" also extends to their antimicrobial efficacy. Baviskar et al. (2013) synthesized a new series of thiazolidin-4-one derivatives to determine their antimicrobial activity. These compounds were tested against various bacterial strains such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi, as well as fungal strains like Aspergillus niger and Candida albicans. The synthesized derivatives demonstrated feasible antimicrobial properties, underscoring the chemical structure's potential in creating effective antimicrobial agents (Baviskar, Khadabadi, & Deore, 2013).

Antibacterial and Antifungal Studies

Further investigations into the antibacterial and antifungal potential of related compounds have been conducted. Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores. These compounds were evaluated for their antibacterial potentials against various bacterial strains, including Gram-negative and Gram-positive bacteria. The study revealed that certain synthesized compounds exhibit moderate inhibitory activity, indicating the structural backbone's utility in developing new antimicrobial agents (Iqbal, Jamal, Iqbal, Afreen, Sandhu, Dar, Farooq, Mushtaq, Arshad, & Iqbal, 2017).

Properties

IUPAC Name

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(3-methylpiperidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3OS/c1-13-7-6-10-21(11-13)12-16(22)19-18-20-17(14(2)23-18)15-8-4-3-5-9-15/h3-5,8-9,13H,6-7,10-12H2,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUUQNGSDHBCADQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC(=O)NC2=NC(=C(S2)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(3-methylpiperidin-1-yl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.